9,11-Octadecadienoic acid (9,11-ODA) is a type of fatty acid known as a diene-conjugated fatty acid. These fatty acids are formed in the body as a result of free radical attack on lipids (fats) []. Due to this process, 9,11-ODA has been studied as a potential biomarker of oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body [].
While not as prevalent as other types of fatty acids, 9,11-ODA can be found naturally in some foods, including safflower oil and full-fat soybeans [, ]. Additionally, studies have shown that the milk of cows fed diets rich in safflower seeds or full-fat rapeseeds can have elevated levels of 9,11-ODA, indicating potential dietary sources of this compound [].
9,11-Octadecadienoic acid (ODA) is not a single specific molecule but rather a general term for a group of fatty acids with 18 carbon atoms and two double bonds separated by one single bond. These double bonds can have different configurations, leading to various isomers of ODA. The most common isomers are:
ODAs are a type of polyunsaturated fatty acid (PUFA) and are of interest in scientific research due to their potential health benefits [].
The core structure of ODA consists of an 18-carbon chain with a carboxylic acid group (COOH) at one end. The two double bonds can be located at different positions within the chain, designated by their carbon number and geometric configuration (cis or trans). The cis configuration creates a bend in the chain, while the trans configuration allows for a straighter structure.
The specific location and configuration of the double bonds impact the molecule's shape and chemical properties. Rumenic acid (cis-9, trans-11) has a more "bent" structure compared to isolinoleic acid (trans-9, trans-11) due to the cis double bond. This difference in shape may influence how the molecule interacts with other molecules in biological systems.
ODAs are naturally synthesized in ruminant animals by bacteria in the rumen. These bacteria convert linoleic acid (another PUFA) into various ODA isomers, including rumenic acid [].
Limited commercial synthesis methods exist for specific ODA isomers. These methods often involve complex chemical reactions or enzymatic processes.
ODAs can undergo typical fatty acid degradation pathways through beta-oxidation in the body, where they are broken down for energy production.
ODAs can participate in various reactions common to fatty acids, such as esterification (forming esters) and hydrogenation (saturation of double bonds).